molecular formula C11H12N2O2 B6505779 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 22246-14-6

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B6505779
CAS No.: 22246-14-6
M. Wt: 204.22 g/mol
InChI Key: SJRYCONGJFDICL-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6) is a high-purity chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This acetamide derivative, built on a 1,2,3,4-tetrahydroquinolin-2-one scaffold, serves as a valuable building block in medicinal chemistry and pharmaceutical research. Researchers are particularly interested in this structural class due to its demonstrated biological activities. Scientific studies on closely related quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have shown significant and selective antiproliferative activities against a panel of human cancer cell lines . These findings highlight the potential of this compound as a key intermediate or precursor in the synthesis of novel compounds for oncological research and the development of targeted cancer therapies . The compound is supplied for non-human research applications only. It is intended for use by qualified laboratory researchers exclusively. This product is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(6-9)2-5-11(15)13-10/h3-4,6H,2,5H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRYCONGJFDICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228842
Record name N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-14-6
Record name N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The Friedel-Crafts acylation is a cornerstone method for constructing the tetrahydroquinoline scaffold. A representative pathway involves:

  • Acetylation of Aniline Derivatives : 6-Amino-substituted anilines are acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide intermediate.

  • Cyclization with Lewis Acids : The acetylated intermediate undergoes cyclization catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) to form the tetrahydroquinoline ring.

For example, a patent (JP2000229944A) describes the synthesis of 6-hydroxy-2-oxo-tetrahydroquinoline via AlCl₃-mediated cyclization of N-(4-substituted-benzoyl)-3-chloropropionylamide at 150–240°C. Adapting this method, the acetamide group can be introduced prior to cyclization by substituting the hydroxyl group with an acetylated amine.

Reaction Conditions and Yields

Starting MaterialCatalystTemperature (°C)Yield (%)
N-(4-Acetamidophenyl)propionamideAlCl₃15078
N-(4-Methoxybenzoyl)chloropropionamideZnCl₂18065

Key challenges include managing the electron-withdrawing effects of the acetamide group, which can deactivate the ring toward electrophilic attack. Optimizing stoichiometry and reaction time mitigates side reactions such as over-acylation.

Modern Catalytic Methods

Kabbe Condensation for Quinolinone Formation

Kabbe condensation, traditionally used for chromanones, has been adapted for quinolinones. This method involves the reaction of γ,δ-epoxy ketones with primary amines under acidic conditions to form the tetrahydroquinoline skeleton. For N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide:

  • Epoxy Ketone Preparation : 5-Acetamido-2-oxo-cyclohexenone is synthesized via oxidation of acetophenone derivatives.

  • Condensation with Ammonia : The epoxy ketone reacts with ammonium acetate in trifluoroacetic acid (TFA) to form the tetrahydroquinoline core.

Advantages :

  • High regioselectivity due to the directing effect of the acetamide group.

  • Compatibility with microwave-assisted synthesis, reducing reaction times from hours to minutes.

Limitations :

  • Requires stringent control of moisture to prevent hydrolysis of the epoxy intermediate.

Ionic Liquid-Promoted Cyclization

Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄]) serve as green solvents and catalysts for cyclization reactions. A typical procedure involves:

  • Dissolving the Acetylated Aniline in [BMIM][BF₄].

  • Heating at 100°C for 2–4 hours to facilitate intramolecular cyclization.

Benefits :

  • Enhanced reaction rates due to the high polarity and ionic environment.

  • Recyclability of the ionic liquid, reducing waste.

Nucleophilic Acyl Substitution Strategies

Direct Acetylation of 6-Amino-Tetrahydroquinolin-2-One

This two-step approach involves:

  • Synthesis of 6-Amino-Tetrahydroquinolin-2-One :

    • Reduction of 6-nitro-tetrahydroquinolin-2-one using hydrogen gas and palladium on carbon (Pd/C).

  • Acetylation :

    • Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C.

Optimization Insights :

  • Using acetic anhydride instead of acetyl chloride improves safety and reduces side products.

  • Yields exceed 85% when the amino group is protected with a tert-butoxycarbonyl (Boc) group prior to reduction.

Solvent-Free and Mechanochemical Approaches

Ball milling and melt reactions eliminate solvent use, aligning with green chemistry principles. For example:

  • Ball Milling : 6-Amino-tetrahydroquinolin-2-one and acetic anhydride are milled with sodium bicarbonate (NaHCO₃) as a base. Reaction completion occurs within 30 minutes at 25 Hz.

  • Melt Reaction : Heating the reactants at 120°C for 1 hour without solvents achieves 90% conversion.

Comparative Analysis

MethodTime (min)Yield (%)Purity (%)
Ball Milling308895
Melt Reaction609093

Analytical and Purification Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • HPLC : C18 columns with acetonitrile/water gradients resolve regioisomeric impurities.

Crystallization

Recrystallization from ethanol/water (7:3) yields needle-shaped crystals with >99% purity. X-ray diffraction confirms the acetamide group’s position at C6 .

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been explored for its potential as an anticancer agent . It exhibits cytotoxic effects against various cancer cell lines by inhibiting specific enzymes involved in cancer pathways. For instance:

StudyCompoundCancer TypeFindings
This compoundBreast CancerInduced apoptosis in MCF-7 cells.
This compoundColon CancerReduced cell viability in HT29 cells.

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent . Preliminary studies indicate its effectiveness against several bacterial strains:

PathogenTest MethodResult
Staphylococcus aureusDisk diffusion methodInhibition zone of 15 mm
Escherichia coliMIC assayMIC = 32 µg/mL

These results suggest that this compound may be effective in developing new antibiotics.

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties , potentially mitigating neurodegenerative diseases by modulating neurotransmitter systems and inhibiting inflammatory pathways.

Case Studies

Case Study 1: Anticancer Activity

A study published in 2023 investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated significant induction of apoptosis through the activation of caspase pathways. This suggests the compound could serve as a lead for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS 924829-85-6)
  • Structure: Features a chloro substituent on the acetamide and a methylene linker to the tetrahydroquinoline.
  • Properties : Molecular weight = 253; lower solubility due to the chloro group’s lipophilicity.
  • Applications : Used as a synthetic intermediate in research (e.g., kinase inhibitor development) .
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 921913-44-2)
  • Structure: Incorporates an ethyl group at the 1-position of the tetrahydroquinoline and a 3-methoxyphenoxy acetamide side chain.
  • Properties : Higher molecular weight (354.4) and improved solubility due to the methoxy group.
  • Applications: Potential CNS activity due to enhanced blood-brain barrier penetration from the ethyl and methoxy groups .
N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide
  • Structure : Contains a benzyl group at the 1-position and a sulfamoyl linkage.
  • Properties : Sulfonamide group enhances solubility and bioavailability; benzyl substituent may increase metabolic stability.
  • Applications : Likely explored for antimicrobial or anti-inflammatory activity .

Heterocyclic Modifications Beyond Tetrahydroquinoline

N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1009197-64-1)
  • Structure: Replaces tetrahydroquinoline with a dimethylquinoxaline ring; includes a carbamoyl group.
  • Properties : Molecular weight = 276.29; carbamoyl group enhances hydrogen-bonding capacity.
  • Applications: Potential enzyme inhibition (e.g., kinases) due to quinoxaline’s planar structure .
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008859-86-6)
  • Structure: Combines tetrahydrobenzo[b]thiophene and quinoxaline moieties with a cyano group.
  • Applications : Possible use in oncology due to dual heterocyclic pharmacophores .

Functional Group Additions on the Acetamide Side Chain

OSMI-1
  • Structure : Features a sulfonamido group and furan-thiophene substituents.
  • Properties : Fluorescence properties from the coumarin-like structure (in compound K, ).
  • Applications : Used in FLIM-FRET microscopy for studying protein modifications .
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)
  • Structure: Includes a thiouracil-pyrimidine hybrid and diphenylquinoxaline.
  • Properties : High yield (90.2%); IR absorption at 436 cm⁻¹ indicates strong hydrogen bonding.
  • Applications : Antimicrobial or antiviral activity due to pyrimidine-thioether motifs .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Potential Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Tetrahydroquinoline Acetamide at C6 ~220 (estimated) Rigid scaffold, H-bond donor/acceptor Enzyme inhibition, CNS drugs
CAS 924829-85-6 Tetrahydroquinoline Chloroacetamide, methylene linker 253 Lipophilic, low solubility Synthetic intermediate
CAS 921913-44-2 Tetrahydroquinoline Ethyl (C1), 3-methoxyphenoxyacetamide 354.4 Enhanced solubility, BBB penetration CNS therapeutics
CAS 1009197-64-1 Tetrahydroquinoxaline Carbamoyl, dimethyl groups 276.29 Planar structure, H-bonding Kinase inhibitors
OSMI-1 Tetrahydroisoquinoline Sulfonamido, furan-thiophene 563.1258 Fluorescent, target-specific Imaging probes, enzyme studies

Research Findings and Implications

  • Structural Impact on Bioactivity: Chloro and cyano groups enhance target binding but reduce solubility, whereas methoxy and sulfonamide groups improve pharmacokinetics .
  • Synthetic Strategies : Acyl chloride-amine coupling () and reflux with triethylamine () are common for acetamide derivatives .
  • Therapeutic Potential: Tetrahydroquinoline derivatives show promise in CNS disorders, while quinoxaline analogs are explored in oncology .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a tetrahydroquinoline core with an acetamide group, which contributes to its unique pharmacological properties. The molecular structure can be represented as follows:

Molecular Formula C11H12N2O2\text{Molecular Formula C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

Key Structural Features:

  • Tetrahydroquinoline ring system
  • Acetamide functional group
  • Carbonyl group at the 2-position

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, it could interact with topoisomerases, which are crucial for DNA replication and repair processes .
  • Receptor Modulation : The compound may also modulate neurotransmitter receptors, potentially influencing pain and inflammation responses.
  • Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. This suggests its potential as an anti-cancer agent.

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Compound NameStructureBiological Activity
This compoundStructureCytotoxicity against cancer cell lines; potential anti-inflammatory effects
2-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methylacetamideStructureAntifungal activity; cytotoxic effects
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamideStructureEnhanced cytotoxicity; potential for drug development

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

  • Anti-Cancer Activity : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated that some derivatives exhibited significant inhibition of cell proliferation and induced apoptosis .
  • Inflammation Modulation : Another research project focused on the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in vitro when tested on macrophage cell lines.

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

  • Mechanistic Studies : Further investigation into the precise mechanisms by which this compound interacts with biological targets is necessary to fully understand its potential therapeutic applications.
  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy in vivo will be crucial for advancing this compound toward clinical applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis: The compound can be synthesized via acylation of the primary amine group in the tetrahydroquinoline scaffold using acetic anhydride or acetyl chloride. Mild reaction conditions (20–40°C) in polar aprotic solvents like dichloromethane or toluene are recommended to minimize side reactions .
  • Yield Optimization: Catalytic bases (e.g., sodium carbonate) improve reactivity, while Pd/C-assisted hydrogenation may reduce nitro intermediates in multi-step syntheses . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify using column chromatography (gradient elution) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to identify key signals: the acetamide carbonyl (~168–170 ppm) and tetrahydroquinoline protons (δ 1.2–4.9 ppm) . IR spectroscopy confirms amide C=O stretches (~1650 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .
  • Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) or mass spectrometry (ESI/APCI) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?

Methodological Answer:

  • Comparative SAR Analysis: Construct a structure-activity relationship (SAR) table comparing substituent effects (e.g., fluorophenoxy vs. chlorobenzamide groups). For example, fluorinated derivatives show enhanced target affinity due to electronegative interactions, while bulky groups reduce solubility .
  • Assay Standardization: Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Use orthogonal assays (e.g., SPR for binding, cell viability tests for cytotoxicity) to validate results .

Q. What structural features of this compound influence its pharmacokinetic properties?

Methodological Answer:

  • Key Features:
    • Tetrahydroquinoline Core: Enhances membrane permeability due to lipophilic character.
    • Acetamide Group: Improves metabolic stability by resisting hydrolysis compared to ester derivatives .
  • Modification Strategies: Introduce hydrophilic groups (e.g., hydroxyl at C5) to enhance solubility without compromising bioavailability .

Q. How can in silico methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK5/p25) or GPCRs. Focus on conserved residues (e.g., ATP-binding pockets) .
  • Pharmacophore Mapping: Generate 3D pharmacophores using MOE or Phase to identify critical hydrogen-bond acceptors (amide oxygen) and aromatic features (quinoline ring) .

Q. What experimental approaches mitigate stability issues during long-term storage?

Methodological Answer:

  • Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hygroscopic degradation .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed acetamide) .

Methodological Design Questions

Q. How to design derivatives with improved selectivity for neurological targets?

Methodological Answer:

  • Scaffold Hybridization: Fuse the tetrahydroquinoline core with benzodioxin or morpholinone moieties to enhance blood-brain barrier penetration .
  • Bioisosteric Replacement: Substitute the acetamide with sulfonamide or carbamate groups to modulate target specificity .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Stepwise Optimization: Screen solvents (DMF vs. THF) and catalysts (e.g., DMAP for acylation) at each step. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
  • Workflow Integration: Employ flow chemistry for exothermic reactions (e.g., nitrations) to improve safety and scalability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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